3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile
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Overview
Description
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile is a chemical compound that belongs to the class of pyrazolo[3,4-D]pyrimidines.
Preparation Methods
The synthesis of 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile typically involves the reaction of 4-chlorobenzonitrile with pyrazolo[3,4-D]pyrimidine derivatives. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents depend on the desired transformation.
Cyclization Reactions: It can participate in cyclization reactions to form more complex structures.
Common reagents used in these reactions include bases like potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile has several scientific research applications:
Medicinal Chemistry: It is studied as a potential kinase inhibitor, particularly for cyclin-dependent kinase 2 (CDK2), making it a candidate for cancer treatment.
Biological Research: The compound is used in studies related to cell cycle regulation and apoptosis.
Chemical Biology: It serves as a tool compound for probing kinase signaling pathways.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile involves the inhibition of CDK2, a key regulator of the cell cycle. By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis . This mechanism is particularly relevant in cancer cells, where CDK2 activity is often dysregulated.
Comparison with Similar Compounds
Similar compounds to 3-(4-Chloro-1H-pyrazolo[3,4-D]pyrimidin-1-YL)benzonitrile include other pyrazolo[3,4-D]pyrimidine derivatives such as:
- 1-Tert-Butyl-3-(4-Chloro-Phenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-4-Amine
- 4-(3-(4-Amino-3-(4-Phenoxyphenyl)-1H-Pyrazolo[3,4-D]Pyrimidin-1-YL)Piperidin-1-YL)-4-Oxobut-2-Ene-Nitrile
These compounds share similar structural features but may differ in their biological activities and specific applications. The uniqueness of this compound lies in its specific inhibitory activity against CDK2, making it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C12H6ClN5 |
---|---|
Molecular Weight |
255.66 g/mol |
IUPAC Name |
3-(4-chloropyrazolo[3,4-d]pyrimidin-1-yl)benzonitrile |
InChI |
InChI=1S/C12H6ClN5/c13-11-10-6-17-18(12(10)16-7-15-11)9-3-1-2-8(4-9)5-14/h1-4,6-7H |
InChI Key |
VXLBEMMYPHREQB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N2C3=C(C=N2)C(=NC=N3)Cl)C#N |
Origin of Product |
United States |
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